![molecular formula C15H23NO2 B6340188 Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate CAS No. 1221341-39-4](/img/structure/B6340188.png)
Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate: has been explored in medicinal chemistry for the synthesis of potential therapeutic agents. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .
Organic Synthesis: Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be used to construct complex molecules, including natural products and novel polymers with unique properties, which have applications ranging from materials science to pharmaceuticals .
Biochemistry: Enzyme Inhibition Studies
Researchers utilize Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate in biochemistry for enzyme inhibition studies. By altering the enzyme activity, scientists can better understand metabolic pathways and potentially develop inhibitors that can serve as drugs .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound can be used as a standard in chromatography to help identify and quantify similar compounds in complex mixtures, which is crucial for quality control in various industries .
Neurochemistry: Neurotransmitter Receptor Modulation
The structure of Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate suggests potential for modulating neurotransmitter receptors, which could be beneficial in the study of neurological disorders and the development of treatments .
Material Science: Precursor for Advanced Materials
特性
IUPAC Name |
methyl 2-methyl-3-(4-phenylbutan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(15(17)18-3)11-16-13(2)9-10-14-7-5-4-6-8-14/h4-8,12-13,16H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHOGIOVSJMKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)

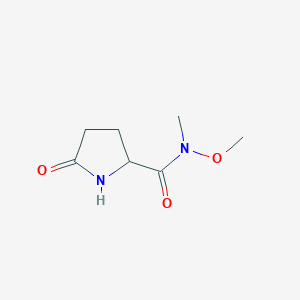
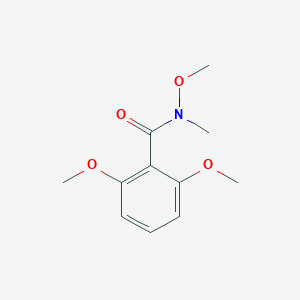
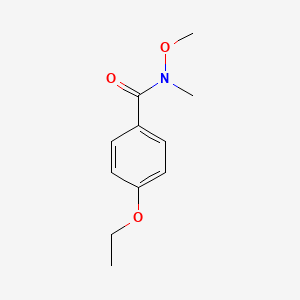
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
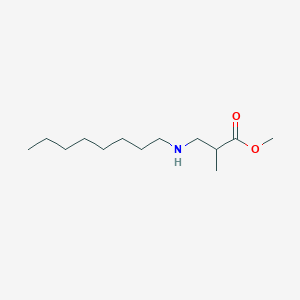
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
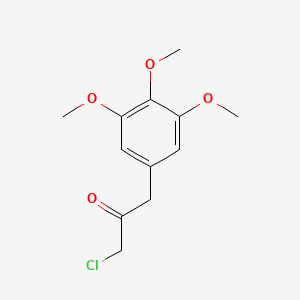
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)